4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of hydrazones derived from the condensation of hydrazine with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethoxyphenyl)-3-phenyl-1H-pyrazole
- 4-(4-methoxyphenyl)-3-phenyl-1H-pyrazole
- 4-(3,5-dimethoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
4-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of methoxy groups on both phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H18N2O3/c1-21-14-6-4-12(5-7-14)18-17(11-19-20-18)13-8-15(22-2)10-16(9-13)23-3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XEAGVVONBZFFGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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